

# Technical Guide: Melting Point of 3-Chloro-4-ethoxybenzoic Acid

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## Compound of Interest

Compound Name: 3-Chloro-4-ethoxybenzoic acid

Cat. No.: B1361469

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This technical guide provides an in-depth overview of the melting point of **3-Chloro-4-ethoxybenzoic acid**, a key physical property for its identification and purity assessment. This document outlines the accepted melting point range, a detailed experimental protocol for its determination, and the logical workflow for chemical characterization where melting point analysis is a critical step.

## Core Data: Physical and Chemical Properties

The physical properties of **3-Chloro-4-ethoxybenzoic acid** are essential for its proper handling, characterization, and use in research and development. A summary of its key quantitative data is presented below.

Property	Value	Source
Melting Point	211-215 °C (lit.)	
CAS Number	213598-15-3	<a href="#">[1]</a>
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>3</sub>	<a href="#">[1]</a>
Molecular Weight	200.62 g/mol	<a href="#">[1]</a>

## The Role of Melting Point in Compound Purity

The melting point is a fundamental thermal analysis technique used to characterize crystalline solids.[1] For a pure crystalline substance, the melting point is a sharp, well-defined temperature range, typically 0.5-1.0 °C, at which the solid phase transitions to a liquid. The presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[1][2] This results in a lower and broader melting range.[2][3] Consequently, an accurate melting point determination serves as a crucial indicator of the purity of **3-Chloro-4-ethoxybenzoic acid**. A sharp melting range within the established literature value is indicative of high purity.[3]

## Experimental Protocol: Capillary Melting Point Determination

The capillary method is the standard technique for determining the melting point of a crystalline solid.[4] The following protocol outlines the procedure using a modern digital melting point apparatus.

### Materials and Equipment

- **3-Chloro-4-ethoxybenzoic acid** (sample must be completely dry and in powdered form)[5][6]
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample is not a fine powder)
- Digital melting point apparatus
- Spatula

### Procedure

- Sample Preparation:
  - Place a small amount of **3-Chloro-4-ethoxybenzoic acid** on a clean, dry watch glass. If necessary, gently grind the solid into a fine powder using a mortar and pestle.[7]

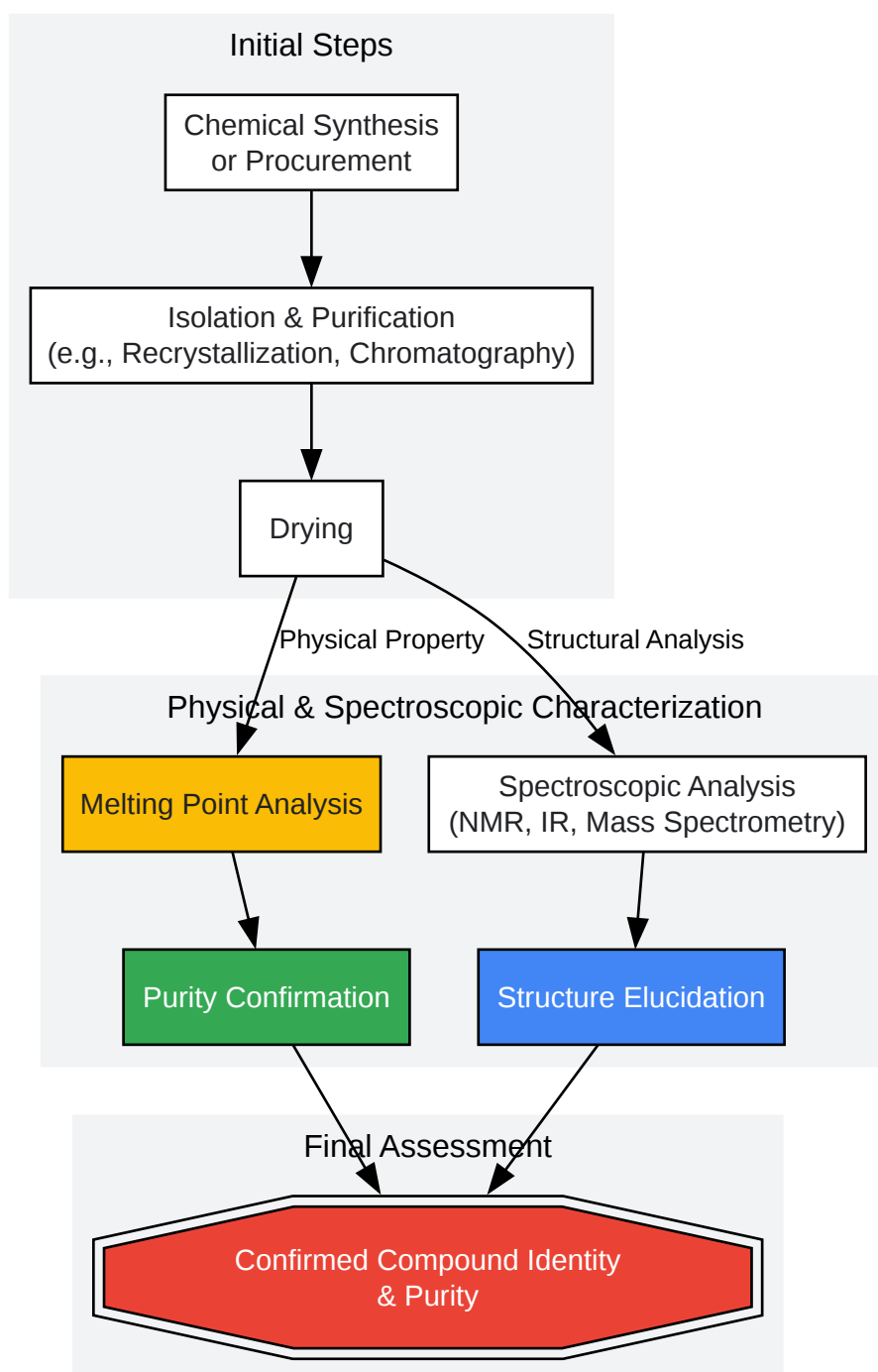
- Press the open end of a capillary tube into the powdered sample until a small amount of solid is forced into the tube.[\[6\]](#)
- Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.[\[6\]](#)
- Continue this process until the packed sample is 2-3 mm high. A well-packed sample is crucial for accurate results.[\[6\]](#)[\[7\]](#)
- Initial Rapid Determination (Optional but Recommended):
  - Insert the prepared capillary tube into the heating block of the melting point apparatus.
  - Set a rapid heating rate (e.g., 10-15 °C per minute) to quickly determine an approximate melting range.[\[7\]](#)[\[8\]](#) This provides a preliminary indication and saves time in the subsequent accurate measurement.
- Accurate Melting Point Determination:
  - Allow the apparatus to cool to at least 15-20 °C below the approximate melting point observed.[\[6\]](#)[\[7\]](#)
  - Insert a new capillary tube with the sample into the apparatus.
  - Set the heating rate to a slow and steady 1-2 °C per minute.[\[7\]](#) A slow heating rate is essential to ensure thermal equilibrium and obtain an accurate reading.[\[5\]](#)
  - Observe the sample through the magnifying lens.
  - Record the temperature at which the first drop of liquid appears (T1, onset of melting).[\[6\]](#)[\[7\]](#)
  - Continue heating and record the temperature at which the last crystal of the solid turns into a clear liquid (T2, completion of melting).[\[6\]](#)[\[7\]](#)
  - The melting point is reported as the range T1 - T2.
- Repeat Measurements:

- For reliable results, the determination should be repeated at least twice with fresh samples.<sup>[7]</sup> Consistent values across multiple measurements confirm the accuracy of the result.

## Visualizations

### Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a synthesized or procured chemical compound, highlighting the role of melting point analysis.

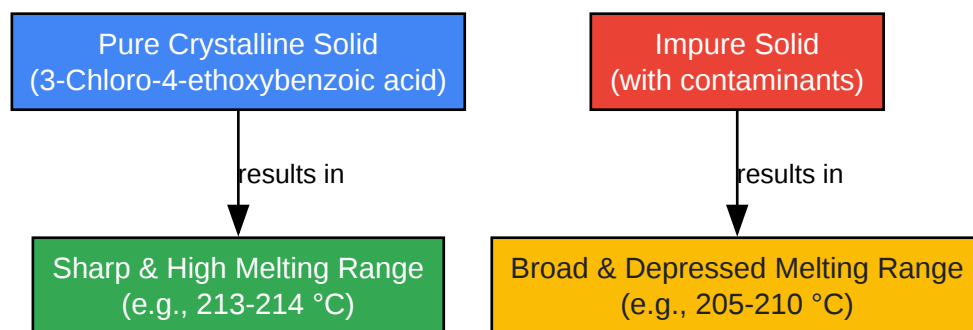


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Caption: Workflow for Chemical Compound Identification and Purity Assessment.

## Relationship Between Purity and Melting Point

This diagram illustrates the concept of melting point depression caused by impurities.



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Caption: Effect of Purity on Melting Point Range.

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